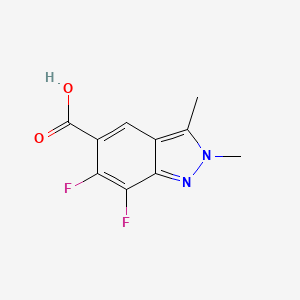
6,7-Difluoro-2,3-dimethyl-2H-indazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Difluoro-2,3-dimethyl-2H-indazole-5-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity.
Preparation Methods
The synthesis of 6,7-Difluoro-2,3-dimethyl-2H-indazole-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethylindazole and fluorinated reagents.
Carboxylation: The carboxylic acid group is introduced at the 5 position through carboxylation reactions using carbon dioxide or carboxylating reagents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity this compound.
Chemical Reactions Analysis
6,7-Difluoro-2,3-dimethyl-2H-indazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation, using reagents like EDCI or DCC.
Scientific Research Applications
6,7-Difluoro-2,3-dimethyl-2H-indazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6,7-Difluoro-2,3-dimethyl-2H-indazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to target proteins, leading to inhibition or modulation of their activity. The compound may interact with enzymes, receptors, or other biomolecules, affecting cellular processes and pathways.
Comparison with Similar Compounds
6,7-Difluoro-2,3-dimethyl-2H-indazole-5-carboxylic acid can be compared with other indazole derivatives, such as:
2,3-Dimethylindazole: Lacks fluorine atoms and has different biological activities.
6,7-Difluoroindazole: Similar fluorination pattern but lacks the carboxylic acid group.
5-Carboxyindazole: Contains the carboxylic acid group but lacks fluorine atoms.
The unique combination of fluorine atoms and the carboxylic acid group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H8F2N2O2 |
|---|---|
Molecular Weight |
226.18 g/mol |
IUPAC Name |
6,7-difluoro-2,3-dimethylindazole-5-carboxylic acid |
InChI |
InChI=1S/C10H8F2N2O2/c1-4-5-3-6(10(15)16)7(11)8(12)9(5)13-14(4)2/h3H,1-2H3,(H,15,16) |
InChI Key |
GHVUKCZCTJNXGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C(=C(C2=NN1C)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


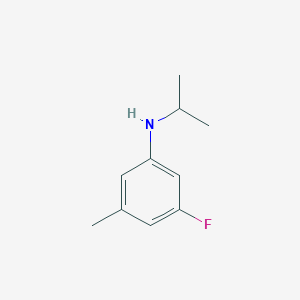
![3-{[1-(4-Chlorophenyl)propyl]amino}propan-1-ol](/img/structure/B13320861.png)
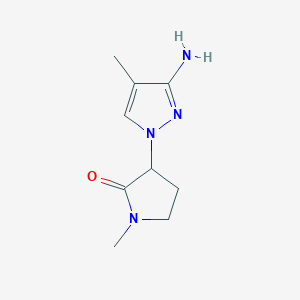
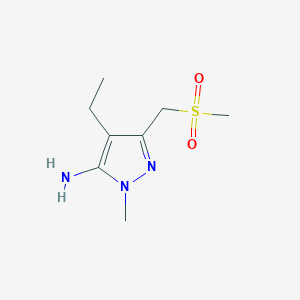
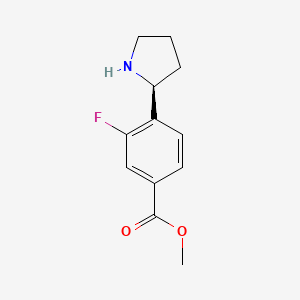
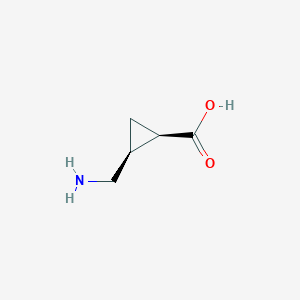
![4-[Amino(cyclopropyl)methyl]-2-bromophenol](/img/structure/B13320888.png)
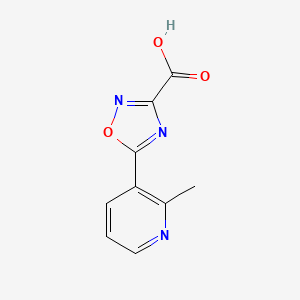
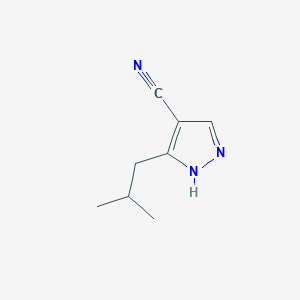
![[1-(propan-2-yl)-1H-imidazol-5-yl]methanethiol](/img/structure/B13320913.png)

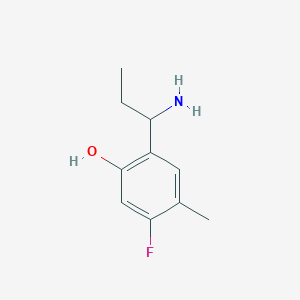
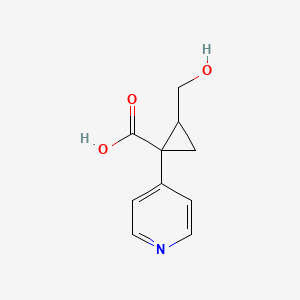
![4-{[(3-Chloro-2-fluorophenyl)methyl]amino}butan-2-ol](/img/structure/B13320952.png)
